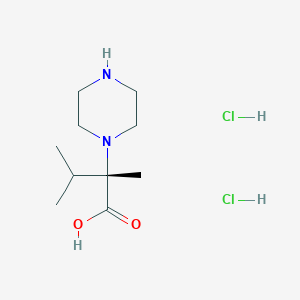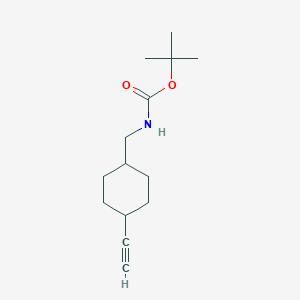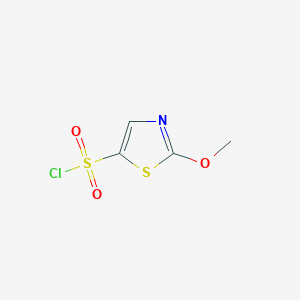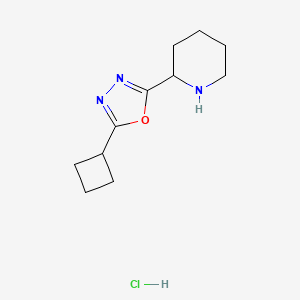
(2S)-2,3-Dimethyl-2-piperazin-1-ylbutanoic aciddihydrochloride
Vue d'ensemble
Description
The description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number, EC number, etc .
Synthesis Analysis
Synthesis analysis involves understanding the methods and reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the chemical reactions that the compound undergoes. This can include understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
Physical and chemical properties include properties like melting point, boiling point, solubility, reactivity, etc. These properties can be determined using various experimental techniques .Applications De Recherche Scientifique
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives have a wide range of therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modification of the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. Research has shown that piperazines can be a versatile building block for drug discovery, with modifications to substituents on the piperazine ring impacting the pharmacokinetic and pharmacodynamic properties of the molecules (Rathi et al., 2016).
Metabolic and Disposition Aspects
The metabolic and disposition characteristics of arylpiperazine derivatives, which have applications in treating depression, psychosis, or anxiety, involve extensive pre-systemic and systemic metabolism. This includes CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which have varying effects on serotonin receptors and other neurotransmitter receptors. These metabolites distribute extensively in tissues, including the brain, and are primarily biotransformed by CYP2D6-dependent oxidation (Caccia, 2007).
Environmental and Toxicological Research
Research on the environmental and toxicological aspects of compounds such as 2,4-D, a phenoxyacetic acid herbicide, provides insights into the behavior of chemical compounds in agricultural environments and their microbial biodegradation. This includes studies on the role of microorganisms in degrading herbicides and their degradation metabolites, highlighting the importance of understanding the environmental fate and potential impacts of chemical compounds (Magnoli et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2,3-dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-8(2)10(3,9(13)14)12-6-4-11-5-7-12;;/h8,11H,4-7H2,1-3H3,(H,13,14);2*1H/t10-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSZJDUVQXGCSY-XRIOVQLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)O)N1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](C)(C(=O)O)N1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one](/img/structure/B1461863.png)







![3-Oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B1461877.png)

![7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1461880.png)

![1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride](/img/structure/B1461883.png)
